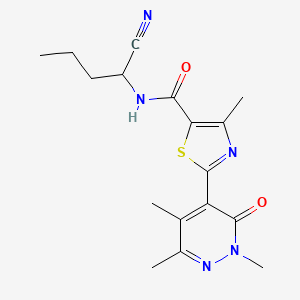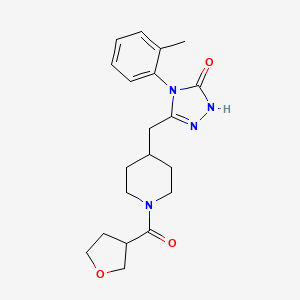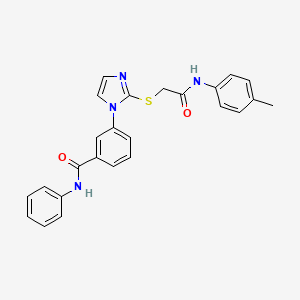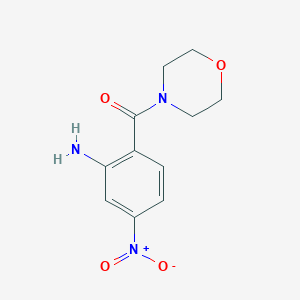
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone
Overview
Description
“(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone” is a compound with the molecular formula C11H13N3O4 . It is an aromatic compound containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The molecular structure of “(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone” consists of a morpholine ring and a benzene ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The benzene ring is a six-membered ring with six carbon atoms. These rings are linked to each other .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and “(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone” fits into this category. For instance:
- Kasralikar et al. performed molecular docking studies on indolyl and oxochromenyl xanthenone derivatives, including those with anti-HIV-1 potential .
- Although specific data on “(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone” is scarce, related indole derivatives have shown fungicidal effects .
- Efforts to combat drug resistance have led to the study of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. While not directly about our compound, this research highlights the broader interest in indole-based antibacterial and anticancer agents .
- Although specific studies on our compound are lacking, indole derivatives often exhibit antioxidant properties due to their aromatic nature and electron delocalization .
Antiviral Activity
Anti-HIV Activity
Antifungal Properties
Antibacterial and Anticancer Research
Antioxidant Potential
Antitubercular Activity
properties
IUPAC Name |
(2-amino-4-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-10-7-8(14(16)17)1-2-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSDHNCTBBINMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)


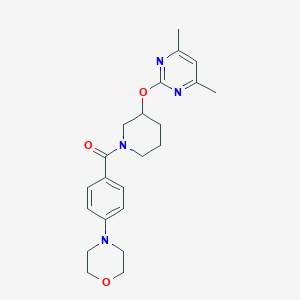
![N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448406.png)

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)
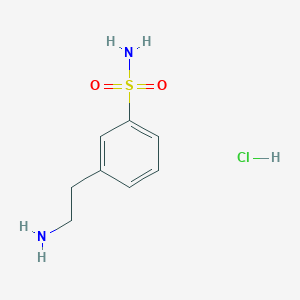

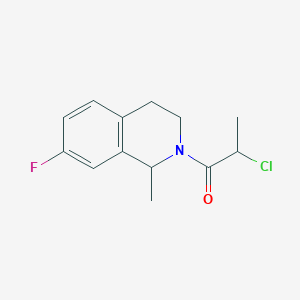
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)
